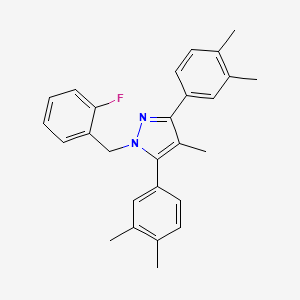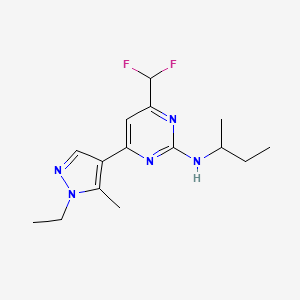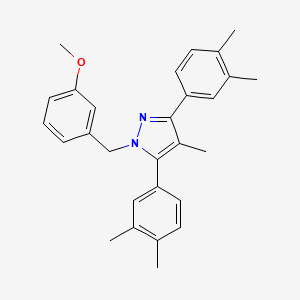
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its complex structure, which includes multiple aromatic rings and a fluorine atom. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the 3,4-dimethylphenyl groups at the 3 and 5 positions of the pyrazole ring.
Benzylation: The 2-fluorobenzyl group is introduced through a benzylation reaction, typically using a benzyl halide and a base.
Methylation: The final step involves the methylation of the pyrazole ring at the 4 position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the aromatic rings or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Hydrogenated derivatives of the aromatic rings or the pyrazole ring.
Substitution Products: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
Pharmacology: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biochemistry: It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: The compound is a candidate for drug development due to its potential biological activities. It is screened for efficacy against various diseases.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides or herbicides.
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom and the aromatic rings play crucial roles in binding interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Lacks the 2-fluorobenzyl group, which may affect its biological activity and chemical properties.
1-(2-fluorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Lacks the dimethyl groups on the phenyl rings, potentially altering its reactivity and interactions.
3,5-diphenyl-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dimethyl groups, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the 3,4-dimethylphenyl groups and the 2-fluorobenzyl group in 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole makes it unique
Properties
Molecular Formula |
C27H27FN2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C27H27FN2/c1-17-10-12-22(14-19(17)3)26-21(5)27(23-13-11-18(2)20(4)15-23)30(29-26)16-24-8-6-7-9-25(24)28/h6-15H,16H2,1-5H3 |
InChI Key |
DTIWWMWNXKHDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10927252.png)

![5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10927270.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10927271.png)
![6-(4-methoxyphenyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927277.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10927300.png)
![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927304.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10927305.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![N-(4,6-dimethylpyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927317.png)

![(2E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10927333.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927341.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927344.png)
